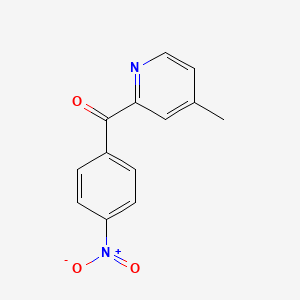
2-(2-Methoxybenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound used as a building block in organic synthesis . Its molecular formula is CH3OC6H4COCl .
Molecular Structure Analysis
The molecular structure of 2-Methoxybenzoyl chloride consists of a benzene ring substituted with a methoxy group and a carbonyl chloride group .Applications De Recherche Scientifique
Bone Turnover and Osteoporosis Treatment : Hutchinson et al. (2003) discuss a compound identified as a potent antagonist of the alpha(v)beta(3) receptor, which showed efficacy in in vivo models of bone turnover, suggesting potential for osteoporosis treatment (Hutchinson et al., 2003).
Anti-Cancer Agent Metabolism : Lee et al. (2004) investigated the metabolism of a novel anti-cancer agent in rats, involving a compound related to 2-(2-Methoxybenzoyl)-6-methoxypyridine, providing insights into its potential as an anti-cancer treatment (Lee et al., 2004).
Structural Characterization in Chemistry : Böck et al. (2021) explored the synthesis and structural characterization of compounds related to this compound, contributing to the understanding of molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).
N-Heterocyclic Carbene Gold(I) Complexes : Goetzfried et al. (2020) reported on the conversion of a related compound in medicinal chemistry applications, specifically in the context of antiproliferative, anticancer, and antibacterial agents (Goetzfried et al., 2020).
Organic Chemistry and Functional Group Transformations : Nair (2020) discussed the application of a related compound in the oxidation of alcohols to carbonyl compounds, highlighting its role in organic synthesis (Nair, 2020).
Recovery of Noble Metal Ions : Bożejewicz et al. (2021) described the use of a related compound in the recovery of noble metal ions from aqueous solutions, demonstrating its utility in solvent extraction and polymer membrane separation (Bożejewicz et al., 2021).
Antiproliferative Effects in Cancer Research : Al‐Refai et al. (2019) synthesized a series of compounds related to 2-methoxypyridine-3-carbonitrile, showing promising antiproliferative effects against various cancer cell lines (Al‐Refai et al., 2019).
CO2 Adsorbents : Cheng et al. (2020) studied the rotational spectrum of 2-methoxypyridine⋅⋅⋅CO2, providing insights into its potential as a CO2 adsorbent (Cheng et al., 2020).
Synthesis of Anticancer Agents : Lu et al. (2009) discovered a series of 4-substituted methoxybenzoyl-aryl-thiazoles with antiproliferative activity against melanoma and prostate cancer cells, highlighting its role in cancer therapy (Lu et al., 2009).
Demethylation in Organic Chemistry : Makino et al. (2019) developed a chemoselective demethylation method for methoxypyridine derivatives, contributing to the field of organic synthesis (Makino et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-8-4-3-6-10(12)14(16)11-7-5-9-13(15-11)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFJUHRUZJOGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















